Kuwanon D Kuwanon D Kuwanon D is a member of flavanones.
Kuwanon D is a natural product found in Morus alba with data available.
Brand Name: Vulcanchem
CAS No.: 67172-84-3
VCID: VC20300383
InChI: InChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol

Kuwanon D

CAS No.: 67172-84-3

Cat. No.: VC20300383

Molecular Formula: C25H26O6

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Kuwanon D - 67172-84-3

Specification

CAS No. 67172-84-3
Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
IUPAC Name 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3
Standard InChI Key IJVOVAHXZFALHZ-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C
Melting Point 230 - 232 °C

Introduction

Chemical Identity and Structural Characteristics

Kuwanon D (CAS 67172-84-3) is systematically named 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one . Its molecular formula, C25H26O6, reflects a 25-carbon skeleton with six oxygen atoms distributed across hydroxyl, ketone, and ether functional groups. The compound falls under the 3-prenylated flavanone subclass, distinguished by a fused tetracyclic system comprising a flavanone core modified with a prenyl-derived oxatricyclic moiety .

Stereochemical and Structural Features

The isomeric SMILES string (CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C) reveals multiple stereocenters and a rigid tetracyclic framework. X-ray crystallography data, though unavailable in current literature, suggests significant steric constraints due to the fused ring system, potentially influencing its molecular interactions .

Molecular Descriptors

Critical physicochemical parameters include:

PropertyValue
Molecular Weight422.50 g/mol
Topological Polar Surface Area96.20 Ų
XLogP4.40
H-Bond Donors3
H-Bond Acceptors6
Rotatable Bonds1

These metrics position Kuwanon D as a moderately lipophilic molecule with limited conformational flexibility, factors that significantly influence bioavailability and membrane permeability .

Biosynthetic Origin and Natural Occurrence

As a constituent of Morus alba root bark, Kuwanon D originates from the plant's phenylpropanoid pathway through sequential prenylation and cyclization reactions. The compound's structural complexity arises from:

  • Flavanone backbone formation via chalcone isomerase

  • Prenyl transferase-mediated addition of isoprene units

  • Oxidative cyclization creating the characteristic oxatricyclic system

Comparative analysis with Kuwanon A (a structurally related compound) shows conserved flavanone features but divergent prenylation patterns, suggesting distinct enzymatic processing during biosynthesis .

Physicochemical and Pharmacokinetic Profile

Absorption and Distribution

ADMET predictions via admetSAR 2.0 highlight:

ParameterPredictionProbability (%)
Human Intestinal AbsorptionHigh95.21
Caco-2 PermeabilityLow62.47
Blood-Brain Barrier PenetrationUnlikely52.50
Oral BioavailabilityModerate58.57

This profile suggests Kuwanon D undergoes efficient intestinal absorption but faces challenges crossing epithelial barriers, likely due to its molecular weight and polar surface area . Subcellular localization predictions indicate mitochondrial accumulation (71.38% probability), potentially implicating mitochondrial targets in its biological activity .

Metabolic Considerations

The compound demonstrates significant transporter interactions:

TransporterInhibition Probability
OATP1B187.05%
OATP1B396.17%
MATE186.00%

These interactions suggest potential for drug-drug interactions, particularly with substrates of hepatic uptake transporters. The single rotatable bond and stable ether linkages imply resistance to first-pass metabolism, though specific metabolic pathways remain uncharacterized .

Analytical Characterization

Modern techniques for Kuwanon D identification include:

MethodCharacteristic Features
HPLC-UV (λmax)280 nm (flavanone π-π* transitions)
HR-MS[M+H]+ at m/z 423.1803 (C25H27O6+)
1H NMRδ 12.92 (C5-OH), δ 6.38 (H-6)

Standardization protocols require chromatographic separation using C18 columns with acetonitrile/0.1% formic acid gradients .

Challenges and Future Directions

Key research gaps include:

  • Target Deconvolution: Systematic screening against biological target libraries

  • Synthetic Accessibility: Development of efficient total synthesis routes

  • Formulation Optimization: Addressing poor aqueous solubility (predicted <0.1 mg/mL)

  • Toxicological Profiling: Acute/chronic toxicity assessments in model organisms

Priority research areas should leverage Kuwanon D's unique physicochemical profile to explore:

  • Mitochondria-targeted therapies

  • Prodrug development enhancing CNS penetration

  • Combinatorial regimens with conventional chemotherapeutics

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